

Biochemical Profile of 4''-methyloxy-Daidzin: A Technical Overview

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Compound of Interest

Compound Name: 4''-methyloxy-Daidzin

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Introduction

4''-methyloxy-Daidzin, a naturally occurring isoflavone methyl-glycoside, has garnered attention within the scientific community for its potential therapeutic applications. Structurally classified as Daidzein 7-O- β -D-glucoside 4''-O-methylate, this compound is isolated from *Cordyceps militaris* cultured on germinated soybeans.[1][2][3][4] As a member of the isoflavone family, **4''-methyloxy-Daidzin** is noted for its immunomodulating and antiallergic properties, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of **4''-methyloxy-Daidzin** is essential for its application in experimental settings.

Property	Value	Source
Chemical Formula	C ₂₂ H ₂₂ O ₉	[5]
Molecular Weight	430.4 g/mol	[5]
CAS Number	1195968-02-5	[2]
Appearance	Not specified in available literature	N/A
Solubility	Soluble in DMSO	[2]
Purity (typical)	>98% (HPLC)	[5]

Biochemical Activity: Antiallergic Effects

The primary documented biochemical property of **4''-methyloxy-Daidzin** is its antiallergic activity, specifically its role in the modulation of mast cell responses. Mast cells are pivotal in the initiation of type I hypersensitivity reactions, and their degranulation releases a cascade of inflammatory mediators.

Inhibition of Mast Cell Degranulation

Research indicates that **4''-methyloxy-Daidzin** is involved in the inhibition of degranulation in antigen-stimulated mast cells.[1] While detailed quantitative data such as IC50 values for **4''-methyloxy-Daidzin** are not readily available in the public domain, studies on a related isoflavone methyl-glycoside, genistein 4'-O-β-D-glucoside 4''-O-methylate (CGNMII), from the same source material, have shown potent inhibitory effects.[1] It is hypothesized that **4''-methyloxy-Daidzin** may act through a similar mechanism.

Modulation of Cytokine Release

In addition to preventing degranulation, isoflavone methyl-glycosides have been shown to decrease the release of pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), from activated mast cells.[1] This suggests that **4''-methyloxy-Daidzin** may play a role in attenuating the broader inflammatory response associated with allergic reactions.

Mechanism of Action: A Proposed Signaling Pathway

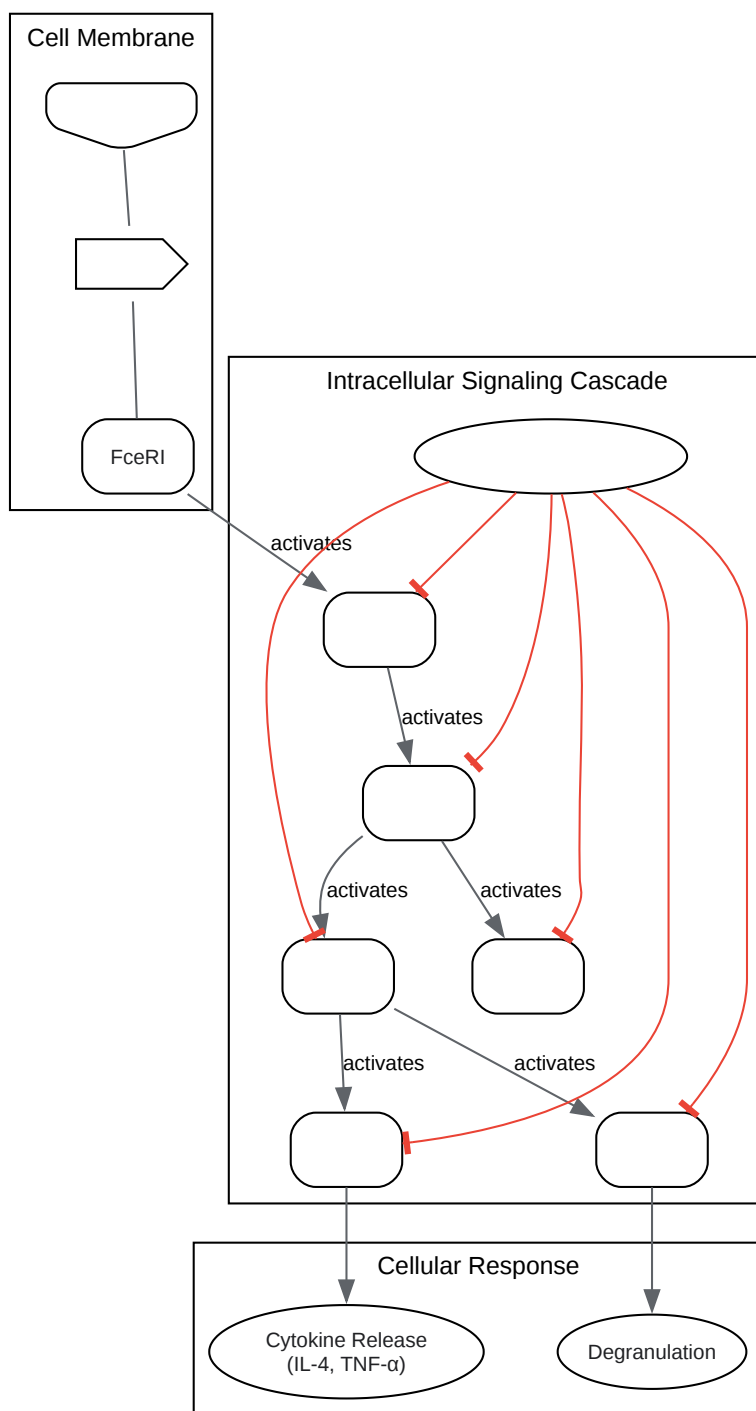
The precise molecular mechanism of **4''-methyloxy-Daidzin** has not been fully elucidated in publicly available literature. However, based on the investigation of the structurally related and highly active compound CGNMII, a proposed signaling pathway can be outlined. It is plausible that **4''-methyloxy-Daidzin** interferes with key signaling molecules downstream of the high-affinity IgE receptor (FcεRI) in mast cells.

This proposed pathway involves the inhibition of the phosphorylation and subsequent activation of several critical proteins in the mast cell activation cascade:

- Lyn and Syk: Early components in the FcεRI signaling pathway.
- Phospholipase Cy1 (PLCy1): A key enzyme in the generation of second messengers.
- Linker for Activation of T-cells (LAT): A crucial scaffold protein.
- AKT and ERK1/2: Downstream effectors that regulate cellular responses.

By inhibiting these signaling molecules, **4''-methyloxy-Daidzin** may effectively block the downstream events leading to mast cell degranulation and cytokine release.

Proposed Mechanism of 4"-methyloxy-Daidzin in Mast Cells

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Caption: Proposed inhibitory mechanism of **4''-methyloxy-Daidzin** on mast cell signaling.

Experimental Protocols

Detailed experimental protocols for the biochemical analysis of **4''-methyloxy-Daidzin** are not extensively available in the public domain. However, based on standard methodologies for assessing antiallergic compounds, the following experimental workflows can be proposed.

Cell Culture and Stimulation

- **Cell Line:** Rat basophilic leukemia (RBL-2H3) cells are a commonly used model for in vitro studies of mast cell degranulation.
- **Culture Conditions:** Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- **Sensitization:** Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
- **Stimulation:** After washing to remove unbound IgE, cells are stimulated with DNP-human serum albumin (HSA) to induce degranulation. **4''-methyloxy-Daidzin** would be added at various concentrations prior to stimulation.

Degranulation Assay (β -Hexosaminidase Release)

The release of the granular enzyme β -hexosaminidase is a common marker for mast cell degranulation.



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Caption: Workflow for assessing mast cell degranulation.

Cytokine Quantification (ELISA)

The levels of released cytokines such as IL-4 and TNF- α in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.



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